molecular formula C10H16O2 B149134 (S)-(+)-Massoialactone CAS No. 61248-45-1

(S)-(+)-Massoialactone

Cat. No. B149134
CAS RN: 61248-45-1
M. Wt: 168.23 g/mol
InChI Key: NEDIAPMWNCQWNW-VIFPVBQESA-N
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Description

“(S)-(+)-Massoialactone” is an alkyl lactone derived from the bark of the Massoia tree (Cryptocaria massoia) found in Papua, Indonesia . It can also be found as a component of cane sugar molasses, cured tobacco, and the essential oil of Sweet Osmanthus (Osmanthus fragrans) . It has an odor described as sweet, coconut meat, lactonic, creamy, milky, and waxy .


Synthesis Analysis

Chemically, massoia lactone can be obtained as a minor product in transfer hydrogenation of 6-amyl-α-pyrone . The synthesis of such compounds often involves complex chemical reactions and requires a deep understanding of chemistry .


Molecular Structure Analysis

The molecular formula of “(S)-(+)-Massoialactone” is C10H16O2 . Its molar mass is 168.24 g/mol . The molecular structure of a compound can be analyzed using various techniques, including spectroscopy and crystallography .


Chemical Reactions Analysis

The chemical reactions involving “(S)-(+)-Massoialactone” can be complex and varied. They often involve changes in the oxidation states of the compound . Analyzing these reactions requires a deep understanding of chemistry and the use of various analytical techniques .


Physical And Chemical Properties Analysis

“(S)-(+)-Massoialactone” has a density of 0.982 g/cm3, a melting point of -95.2 °C, and a boiling point of 286–287 °C . The analysis of physical and chemical properties of a compound involves various techniques and requires a deep understanding of chemistry .

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

  • Synthesis and Evaluation : A study highlighted the synthesis of (-)-Massoialactone and analogues, assessing their anticancer and anti-inflammatory activities. These compounds mimic the "core" functional group of their parent natural compounds, indicating that their altered analogues may retain biological properties (Barros et al., 2014).

Antifungal and Antiviral Activities

  • In Vitro Study of Antifungal and Antiviral Effects : Massoialactone demonstrated inhibitory effects on the growth of Aspergillus niger and Candida albicans, suggesting potential antifungal properties. The study utilized γ- and δ-lactone analogs for evaluating these effects (Kishimoto et al., 2005).

Biofilm Eradication Activity

  • Activity Against Staphylococcus aureus Biofilms : Research on C-10 massoialactone, a component of Massoia aromatica Becc, demonstrated its potential as an antibacterial and antifungal agent. The study focused on its ability to eradicate biofilms formed by Staphylococcus aureus (Hamzah et al., 2020).

Synthetic Approaches

  • Enantioselective Synthesis : Efficient enantioselective synthesis of (R)- and (S)-massoialactone was achieved, emphasizing the importance of chemical methods in producing this compound (Gupta et al., 2004).
  • Organocatalytic Enantioselective Synthesis : Another study explored the organocatalytic enantioselective synthesis of verbalactone and (R)-massoialactone, focusing on constructing the requisite stereogenic centers (Harbindu & Kumar, 2011).

Control of Plant Pathogens

  • Control of Botrytis cinerea in Grape : Massoialactone was evaluated for its ability to control Botrytis cinerea, a pathogen affecting grapes. The study found significant reductions in sporulation and bunch rot when treated with massoialactone (Walter et al., 2001).

Future Directions

There are several potential future directions for research on “(S)-(+)-Massoialactone”. For instance, it has been suggested that Massoia lactone-loaded nanoemulsions could be developed for improved delivery and dispersion of bioactive compounds . Additionally, Massoia lactone has shown strong antifungal properties against many crop pathogens, suggesting its potential as a bio-fungicide .

properties

IUPAC Name

(2S)-2-pentyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIAPMWNCQWNW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024940
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Massoialactone

CAS RN

61248-45-1, 51154-96-2
Record name Massoialactone, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC721360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASSOIALACTONE, (S)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BQO1SP2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
P Gupta, SV Naidu, P Kumar - Tetrahedron letters, 2004 - Elsevier
An efficient enantioselective synthesis of (R)- and (S)-massoialactone has been achieved. The key steps are the hydrolytic kinetic resolution of a racemic epoxyheptane with (R,R)-(salen…
Number of citations: 89 www.sciencedirect.com
GCG Pais, RA Fernandes, P Kumar - Tetrahedron, 1999 - Elsevier
Asymmetric Synthesis of (S) - Massoialactone Page 1 Pergamon Tetrahedron 55 (1999) 13445-13450 TETRAHEDRON Asymmetric Synthesis of (S) - Massoialactone Godwin CG Pais …
Number of citations: 61 www.sciencedirect.com
JT Han, WJ Jang, N Kim, J Yun - Journal of the American …, 2016 - ACS Publications
An efficient synthetic method for preparing enantioenriched secondary borylalkanes has been achieved through a copper-catalyzed regio- and enantioselective hydroallylation of …
Number of citations: 91 pubs.acs.org
H Nago, M Matsumoto, S Nakai - Bioscience, biotechnology, and …, 1993 - academic.oup.com
The degradative pathway of 5-alkanolides (alkano-δ-lactones) and 2-deceno-δ-lactone (massoialactone) by Fusarium solani PM-1, a massoialactone-producing fungus, was …
Number of citations: 11 academic.oup.com
P Kumar, V Naidu, P Gupta - Tetrahedron, 2007 - Elsevier
Application of hydrolytic kinetic resolution (HKR) in the synthesis of bioactive compounds - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 89 www.sciencedirect.com
P Kumar, P Gupta - Synlett, 2009 - thieme-connect.com
A variety of racemic epoxides mainly derived from terminal olefins, such as aliphatic epoxides, multifunctionalized epoxides and amine-substituted epoxides, have been successfully …
Number of citations: 19 www.thieme-connect.com
G Sabitha, P Gopal, JS Yadav - Synthetic communications, 2007 - Taylor & Francis
Full article: Versatile Approach for the Asymmetric Synthesis of (R)‐ and (S)‐Massoialactones Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 27 www.tandfonline.com
MESB Barros, JCR Freitas, JM Oliveira… - European Journal of …, 2014 - Elsevier
(−)-Massoialactone, an α,β-unsaturated δ-lactone isolated from Cryptocarya massoia, and five analogues were synthesized and their antiproliferative and anti-inflammatory activities …
Number of citations: 43 www.sciencedirect.com
T Rali, SW Wossa, DN Leach - Molecules, 2007 - mdpi.com
Exhaustive hydro-distillation of the bark, heartwood and fruits of Cryptocarya massoy (Lauraceae) afforded pale yellow-coloured oils in 0.7, 1.2 and 1.0 % yields, respectively. Detailed …
Number of citations: 77 www.mdpi.com
P Bešťák - 2009 - dspace.cuni.cz
5,6-Dihydro-2H-pyran-2-ones are naturally occurring substances, very widely distributed in the nature. Their biological activities have been known for a long time. In last few decades, …
Number of citations: 0 dspace.cuni.cz

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